4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione is an organic compound with the molecular formula C5H9N3O2. It belongs to the class of triazolidine diones, which are known for their diverse chemical reactivity and potential applications in various fields. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with methyl isocyanate, followed by cyclization to form the triazolidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The triazolidine ring is known to interact with active sites of enzymes, potentially altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-triazolidine-3,5-dione: Similar structure but lacks the ethyl group.
1,2,4-Triazolidine-3,5-dione: The parent compound without any substituents.
4-Ethyl-1,2,4-triazolidine-3,5-dione: Similar structure but lacks the methyl group.
Uniqueness
4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-3-8-4(9)6-7(2)5(8)10/h3H2,1-2H3,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSMKGFYXZGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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